2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class It is characterized by the presence of a benzenesulfonamide group substituted with three methyl groups and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation or reduction can lead to various functionalized derivatives.
Scientific Research Applications
2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-trimethyl-N-(2-pyridinyl)benzenesulfonamide
- N-ethyl-4-methylbenzenesulfonamide
- N-ethyl-o,p-toluenesulfonamide
Uniqueness
2,3,4-trimethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2,3,4-trimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-7-8-16-15(9-10)17-20(18,19)14-6-5-11(2)12(3)13(14)4/h5-9H,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDYKPDXCORDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=C(C=C2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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